tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate
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Overview
Description
tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate: is a chemical compound with the molecular formula C9H18N2O3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparation, with optimization for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminooxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with biological targets, leading to various biological effects .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate involves its interaction with molecular targets in biological systems. The aminooxy group can form covalent bonds with specific biomolecules, leading to changes in their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
- tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- tert-butyl 3-[(methoxy(methyl)carbamoyl]azetidine-1-carboxylate
- tert-butyl 3-[(methylamino)methyl]azetidine-1-carboxylate
Uniqueness: tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group .
Properties
IUPAC Name |
tert-butyl 3-(aminooxymethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-4-7(5-11)6-13-10/h7H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZCKQHZPFBBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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